molecular formula C18H19ClN4O3S B2509266 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide CAS No. 946209-37-6

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide

Cat. No. B2509266
CAS RN: 946209-37-6
M. Wt: 406.89
InChI Key: LMAXWXIAJPYRPQ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H19ClN4O3S and its molecular weight is 406.89. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Derivatives and Herbicidal Activity

Research by Weisshaar and Böger (1989) on chloroacetamide derivatives, such as alachlor and metazachlor, highlighted their use as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. This study suggests that compounds with a chloroacetamide moiety might possess herbicidal properties, which could be an area of application for similar compounds (Weisshaar & Böger, 1989).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds with structures incorporating chlorophenyl and oxazole, demonstrating significant anticancer and antimicrobial activities. This indicates the potential of structurally similar compounds to be developed as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Antioxidant Activity

Chkirate et al. (2019) reported on pyrazole-acetamide derivatives and their synthesized coordination complexes, showing significant antioxidant activities. This study opens avenues for the use of similar chemical structures in the development of antioxidant agents (Chkirate et al., 2019).

Molecular Docking and Quantum Chemical Calculations

Research by Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) on the molecular docking and quantum chemical calculations of compounds with a chlorophenyl moiety suggests their potential in pharmaceutical applications, highlighting the importance of structural analysis in predicting biological effects (Viji et al., 2020).

Antitumor Evaluation

El-Morsy, El-Sayed, and Abulkhair (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives, including chlorophenyl acetamide, and evaluated their antitumor activity, indicating the potential use of similar structures in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c19-11-2-1-3-12(8-11)23-16(14-9-27-10-15(14)21-23)20-17(25)18(26)22-6-4-13(24)5-7-22/h1-3,8,13,24H,4-7,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAXWXIAJPYRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide

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